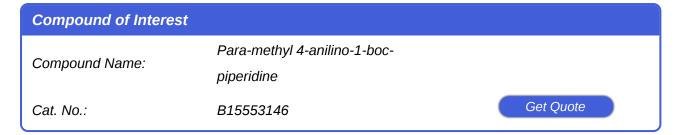


# Technical Guide: Physicochemical Properties of p-Methyl 4-Anilino-1-Boc-piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate, commonly known as pmethyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of various chemical entities of interest in drug discovery and development. This document details its chemical properties, a representative synthetic protocol, and analytical characterization methods.

## **Physicochemical Properties**

The fundamental physicochemical properties of p-methyl 4-anilino-1-boc-piperidine are summarized in the table below. These properties are essential for its application in synthetic chemistry, influencing factors such as reaction kinetics, solubility, and purification strategies.



Property	Value	Source
IUPAC Name	tert-butyl 4-[(4- methylphenyl)amino]piperidine -1-carboxylate	N/A
Synonyms	p-methyl 4-Anilino-1-Boc- piperidine, 4-(p-tolylamino)-1- Boc-piperidine	INVALID-LINK
CAS Number	501673-99-0	INVALID-LINK
Molecular Formula	C17H26N2O2	INVALID-LINK
Molecular Weight	290.4 g/mol	INVALID-LINK
Appearance	Solid (typical)	N/A
Solubility	DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml	INVALID-LINK
λmax	247 nm	INVALID-LINK
Melting Point	Not experimentally determined	N/A
Boiling Point	Not experimentally determined	N/A
рКа	Not experimentally determined	N/A
LogP (Computed)	3.7	INVALID-LINK

## **Experimental Protocols**

A common and efficient method for the synthesis of p-methyl 4-anilino-1-boc-piperidine is the reductive amination of 1-Boc-4-piperidone with p-toluidine. A representative protocol is detailed below.

# **Synthesis via Reductive Amination**

Materials:

• 1-Boc-4-piperidone



- p-Toluidine
- Sodium triacetoxyborohydride (STAB)
- · Dichloromethane (DCM), anhydrous
- Acetic acid, glacial
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

#### Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.1 equivalents).
- Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM).
- Acid Catalyst: Add glacial acetic acid (1.0 equivalent) to the mixture to catalyze the formation
  of the iminium ion. Stir the reaction mixture at room temperature for 1-2 hours.
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the



organic layer.

- Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexanes), is typically effective in isolating the pure p-methyl 4-anilino-1-boc-piperidine.

### **Analytical Characterization**

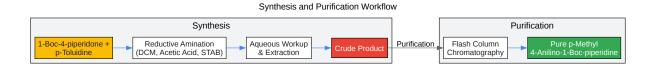
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are used to confirm the molecular structure of the compound.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.
- High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

# Visualizations Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of p-methyl 4-anilino-1-boc-piperidine.



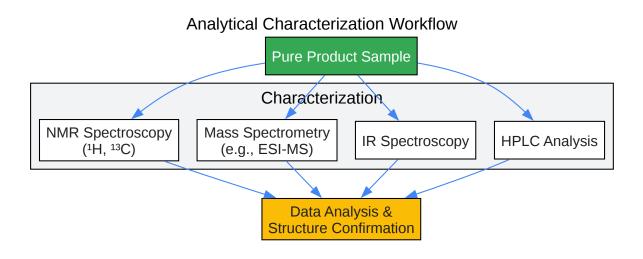


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Caption: A flowchart of the synthesis and purification process.

### **Analytical Characterization Workflow**

This diagram outlines the typical workflow for the analytical characterization of the synthesized compound.



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Caption: A workflow for analytical characterization of the final product.

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